8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

TLR4 agonism innate immunity structure-activity relationship

8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 296264-35-2) is a low-molecular-weight (199.21 g/mol, C11H9N3O) heterotricyclic compound belonging to the pyrimido[5,4-b]indole chemotype. This scaffold has been identified as a privileged structure in immunology and oncology, with distinct substitution patterns at the C8, N3, and N5 positions governing functional activity.

Molecular Formula C11H9N3O
Molecular Weight 199.21
CAS No. 296264-35-2
Cat. No. B3121880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS296264-35-2
Molecular FormulaC11H9N3O
Molecular Weight199.21
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2N=CNC3=O
InChIInChI=1S/C11H9N3O/c1-6-2-3-8-7(4-6)9-10(14-8)11(15)13-5-12-9/h2-5,14H,1H3,(H,12,13,15)
InChIKeyZOMUHEYFQYFKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 296264-35-2): Core Scaffold Identity and Class Context


8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 296264-35-2) is a low-molecular-weight (199.21 g/mol, C11H9N3O) heterotricyclic compound belonging to the pyrimido[5,4-b]indole chemotype . This scaffold has been identified as a privileged structure in immunology and oncology, with distinct substitution patterns at the C8, N3, and N5 positions governing functional activity. The 8-methyl substituent represents the simplest alkyl modification at the C8 position, distinguishing it from both the unsubstituted parent scaffold and C8-aryl derivatives that have been characterized as Toll-like receptor 4 (TLR4) agonists [1]. The compound serves as a core synthetic intermediate for generating focused libraries of N3- and N5-substituted analogs with defined biological profiles [1].

Why 8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one Cannot Be Interchanged with Other Pyrimido[5,4-b]indoles in Research Procurement


Within the pyrimido[5,4-b]indole class, the nature of the C8 substituent profoundly dictates biological output. Structure-activity relationship (SAR) studies have demonstrated that C8-aryl derivatives (e.g., phenyl, β-naphthyl) exhibit potent TLR4 agonist activity at submicromolar concentrations in human TLR4 reporter cells, whereas the parent unsubstituted scaffold does not [1]. The 8-methyl analog occupies a distinct chemical space: its small alkyl group is predicted to confer neither the strong TLR4 agonism of C8-aryl analogs nor the complete inactivity of the unsubstituted core. Furthermore, N5-methylation of the related lead compound 1 was shown to reduce cytotoxicity without abolishing immunostimulatory activity, highlighting that even single-site methylation can substantially alter the therapeutic window [1]. Consequently, generic substitution with other pyrimido[5,4-b]indoles would introduce uncontrolled variation in target engagement, functional selectivity, and cellular toxicity, undermining experimental reproducibility and structure-activity correlation efforts.

Quantitative Differentiation Evidence for 8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one Relative to Closest Analogs


TLR4 Agonist Activity: 8-Methyl vs. C8-Aryl Pyrimido[5,4-b]indoles

In the pyrimido[5,4-b]indole series, C8-aryl substitution is a critical driver of TLR4 agonist potency. Compound 36 (C8-phenyl) displayed human TLR4 agonist activity at submicromolar concentrations (EC50 < 1 μM), while the parent scaffold lacking C8 substitution was inactive [1]. The 8-methyl analog, bearing only a small alkyl group at C8, is structurally incapable of forming the π-stacking and hydrophobic interactions with the TLR4/MD-2 complex that are essential for aryl-driven agonism, as demonstrated by molecular modeling studies [1]. Therefore, 8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is expected to exhibit significantly attenuated or absent TLR4 stimulatory activity compared to C8-phenyl (36) and C8-β-naphthyl (39) derivatives.

TLR4 agonism innate immunity structure-activity relationship

Cytotoxicity Profile: N5-Methylation Reduces Toxicity in Pyrimido[5,4-b]indoles

In the lead pyrimido[5,4-b]indole series, N5-methylation (compound 42) was shown to decrease cytotoxicity while preserving immunostimulatory activity, as measured by MTT viability assay in THP-1 cells. The N5-methyl derivative maintained cell viability at concentrations up to 10 μM, whereas the unsubstituted parent compound 1 exhibited measurable toxicity [1]. Although the target compound 8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one bears C8-methyl rather than N5-methyl substitution, the class-level principle that single-site methylation can favorably modulate the cytotoxicity/activity ratio is established [1]. This suggests that the 8-methyl analog may offer a distinct basal cytotoxicity profile compared to both unsubstituted and bulkier C8-aryl analogs.

cytotoxicity therapeutic window N5-alkylation

Molecular Weight and Physicochemical Differentiation from 8-Aryl Analogs

The 8-methyl analog has a molecular weight of 199.21 g/mol and a molecular formula of C11H9N3O , placing it well within the favorable range for lead-like properties (MW < 300). In contrast, C8-aryl pyrimido[5,4-b]indoles such as the C8-phenyl derivative (compound 36) have molecular weights exceeding 300 g/mol, and C8-β-naphthyl derivatives (compound 39) are larger still [1]. This 50–150 g/mol reduction in molecular weight relative to C8-aryl comparators translates to higher ligand efficiency metrics and improved synthetic tractability for downstream analog generation.

physicochemical properties molecular weight drug-likeness

Combinatorial Library Utility: N3- and N5-Derivatization Potential of the 8-Methyl Scaffold

A 42-member combinatorial library of N3-alkyl substituted pyrimido[5,4-b]indoles was synthesized and screened for prolongation of LPS-induced NF-κB activation, leading to the identification of potent compounds that enhanced antibody responses in vivo when used as co-adjuvants [1]. The 8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one scaffold, with its free N3 and N5 positions, provides an identical synthetic handle for analogous library construction. Its C8-methyl group offers a defined, minimal steric and electronic perturbation relative to the unsubstituted core, enabling systematic exploration of N3/N5 SAR without the confounding immunostimulatory activity of C8-aryl substituents [2].

combinatorial chemistry library synthesis vaccine adjuvant

Optimal Procurement and Application Scenarios for 8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one


Negative Control Scaffold for TLR4 Agonist Screening Campaigns

For laboratories screening pyrimido[5,4-b]indole derivatives for TLR4-dependent immunostimulation, the 8-methyl analog provides a C8-alkyl baseline that is predicted to lack the TLR4 agonist activity of C8-aryl compounds (e.g., compound 36, EC50 < 1 μM) [1]. Its inclusion as a negative control alongside the unsubstituted parent scaffold enables discrimination between scaffold-dependent and C8-substituent-dependent TLR4 activation.

Starting Material for N3/N5-Focused Combinatorial Library Synthesis

The 8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one scaffold, with free N3 and N5 positions, is directly suitable for parallel alkylation or acylation to generate focused libraries. The 42-member library precedent [1] demonstrates that N3-alkyl derivatives can yield compounds that prolong NF-κB activation and enhance in vivo antibody responses as co-adjuvants. The 8-methyl group provides a defined lipophilicity anchor without introducing the steric bulk of C8-aryl substituents that would complicate SAR interpretation.

Low-Molecular-Weight Pharmacophore Core for Fragment-Based Drug Discovery

At 199.21 g/mol, the 8-methyl analog satisfies fragment-like physicochemical criteria (MW < 300, cLogP < 3) and can serve as a core scaffold for fragment growing or linking strategies. Compared to C8-aryl pyrimido[5,4-b]indoles exceeding 300 g/mol [1], the methyl-substituted core offers higher ligand efficiency and more chemical space for elaboration while maintaining synthetic tractability.

Internal Standard or Reference Compound for Pyrimidoindole Analytical Method Development

The defined structure, commercial availability (e.g., purity ≥97% from multiple vendors), and moderate hydrophobicity of the 8-methyl analog make it suitable as a reference standard for HPLC, LC-MS, or NMR method development targeting the pyrimido[5,4-b]indole class. Its distinct retention time and mass relative to both unsubstituted and C8-aryl analogs facilitate unambiguous identification in complex mixtures.

Quote Request

Request a Quote for 8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.